molecular formula C10H9NO3 B13561401 4-(But-3-yn-1-yl)-2-nitrophenol

4-(But-3-yn-1-yl)-2-nitrophenol

Cat. No.: B13561401
M. Wt: 191.18 g/mol
InChI Key: XPIFVXWFMPECJC-UHFFFAOYSA-N
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Description

4-(But-3-yn-1-yl)-2-nitrophenol is an organic compound characterized by the presence of a nitro group and a phenolic hydroxyl group attached to a benzene ring, along with a but-3-yn-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-3-yn-1-yl)-2-nitrophenol typically involves the introduction of the but-3-yn-1-yl group to a nitrophenol derivative. One common method involves the reaction of 4-nitrophenol with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(But-3-yn-1-yl)-2-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The but-3-yn-1-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 4-(But-3-yn-1-yl)-2-aminophenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(But-3-yn-1-yl)-2-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(But-3-yn-1-yl)-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(But-3-yn-1-yl)-2-nitrophenol is unique due to the combination of its nitro, phenol, and but-3-yn-1-yl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

4-but-3-ynyl-2-nitrophenol

InChI

InChI=1S/C10H9NO3/c1-2-3-4-8-5-6-10(12)9(7-8)11(13)14/h1,5-7,12H,3-4H2

InChI Key

XPIFVXWFMPECJC-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1=CC(=C(C=C1)O)[N+](=O)[O-]

Origin of Product

United States

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